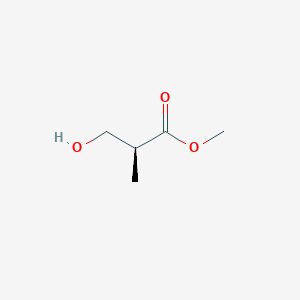

(S)-Methyl 3-hydroxy-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl (2S)-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCCIZURPPEVIZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436525 | |

| Record name | Roche ester (S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80657-57-4 | |

| Record name | Roche ester (S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-Methyl 3-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 3-hydroxy-2-methylpropanoate, a chiral ester, is a valuable building block in the synthesis of complex, biologically active molecules. Its stereospecific nature and functional groups make it a critical starting material in pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its application in the development of therapeutic agents.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is a chiral molecule, with the (S)-enantiomer being of particular interest in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 80657-57-4 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₃ | [1][2][3] |

| Molecular Weight | 118.13 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.071 g/mL at 25 °C | [1][2] |

| Boiling Point | 74 °C at 10 mmHg | [1][2] |

| Refractive Index (n20/D) | 1.425 | [1][2] |

| Optical Rotation ([α]D) | +26° (c=4 in methanol) | [2] |

| Flash Point | 80 °C (176 °F) - closed cup | [2] |

| Solubility | Soluble in methanol, insoluble in water | [5] |

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes the key spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (Proton NMR) | Spectra available on PubChem, typically showing signals for the methyl ester, the methyl group on the chiral center, the methine proton, and the methylene protons of the hydroxymethyl group. | [4] |

| ¹³C NMR (Carbon-13 NMR) | Spectra available on PubChem, showing distinct signals for the carbonyl carbon, the methoxy carbon, the chiral carbon, the secondary methyl carbon, and the primary hydroxymethyl carbon. | [4][6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H stretch, broad), carbonyl (C=O stretch, strong), and C-O bonds are expected. | [6] |

| Mass Spectrometry (MS) | GC-MS data available, showing the molecular ion peak and characteristic fragmentation patterns. | [4][6] |

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by its two functional groups: the hydroxyl group and the methyl ester. The hydroxyl group can undergo oxidation, etherification, and esterification reactions, while the ester group is susceptible to hydrolysis and amidation.

A significant application of this compound is its use as a chiral building block in the total synthesis of complex natural products.[2] Notably, it is a key starting material for the synthesis of (+)-discodermolide, a potent antimitotic agent.[2][7] (+)-Discodermolide has garnered significant interest in cancer research due to its ability to stabilize microtubules, a mechanism of action it shares with the successful anticancer drug Taxol.[1]

Biological Context: Role in the Synthesis of a Microtubule-Stabilizing Agent

This compound serves as a crucial precursor in the multi-step synthesis of (+)-discodermolide. The biological activity of (+)-discodermolide is centered on its interaction with the microtubule network within cells. Microtubules are dynamic polymers essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.

The diagram below illustrates the mechanism of action of microtubule-stabilizing agents like (+)-discodermolide.

Caption: Mechanism of microtubule stabilization by (+)-discodermolide.

By binding to and stabilizing microtubules, (+)-discodermolide disrupts the delicate balance of microtubule polymerization and depolymerization, which is critical for the formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis, or programmed cell death, in cancer cells.[2]

Experimental Protocols

Synthesis of this compound via Asymmetric Hydrogenation

A common method for the enantioselective synthesis of this compound is the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.[8] The following is a generalized experimental protocol.

Workflow for Asymmetric Hydrogenation

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Catalyst and Substrate Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the chiral rhodium catalyst (e.g., [Rh(COD)L]BF4, where L is a chiral phosphine ligand) and the substrate, methyl 2-(hydroxymethyl)acrylate, in a suitable dry solvent such as dichloromethane.[8]

-

Hydrogenation: Transfer the solution to a stainless steel autoclave. Seal the autoclave, purge it with hydrogen gas, and then pressurize it with hydrogen to the desired pressure.[8]

-

Reaction: Stir the reaction mixture at room temperature for approximately 16 hours.[8]

-

Work-up: After the reaction is complete, slowly release the hydrogen pressure. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8]

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.[8]

-

Analysis: Determine the enantiomeric excess of the product using chiral column High-Performance Liquid Chromatography (HPLC).[8]

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 MHz or higher). A standard single-pulse experiment is typically used with a sufficient relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain single lines for each unique carbon atom.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.

-

FTIR Analysis: Record a background spectrum of the empty salt plates. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column. Use a temperature program to separate the components. The mass spectrometer will provide the mass-to-charge ratio of the parent molecule and its fragments, aiding in structural confirmation.

Safety and Handling

This compound is classified as a combustible liquid.[2][9] It is also known to cause skin and eye irritation.[4][9] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.[9] Store in a cool, dry place away from ignition sources.[9]

References

- 1. (+)-Discodermolide: A Marine Natural Product Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discodermolide - Wikipedia [en.wikipedia.org]

- 3. (+)-discodermolide: a marine natural product against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis of Microtubule Stabilization by Discodermolide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The microtubule stabilizing agent discodermolide is a potent inducer of accelerated cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic analogues of the microtubule-stabilizing agent (+)-discodermolide: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Pose of Discodermolide in Taxol Binding Pocket Drives a Complementary Mode of Microtubule Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Methyl 3-hydroxy-2-methylpropanoate physical properties

An In-depth Technical Guide to the Physical Properties of (S)-Methyl 3-hydroxy-2-methylpropanoate

Introduction

This compound, also known as (+)-Methyl L-β-hydroxyisobutyrate, is a chiral ester with significant applications in organic synthesis.[1][2] Its stereospecific structure makes it a valuable building block for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental methodologies for their determination, and logical diagrams to illustrate its synthesis and structure-property relationships.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 80657-57-4[1][2] |

| Molecular Formula | C₅H₁₀O₃[1][3] |

| Molecular Weight | 118.13 g/mol [1][3] |

| IUPAC Name | methyl (2S)-3-hydroxy-2-methylpropanoate[3] |

| Synonyms | (+)-Methyl L-β-hydroxyisobutyrate, (S)-(+)-3-Hydroxy-2-methylpropionic acid methyl ester, Roche ester (S)[2][3] |

| InChI Key | ATCCIZURPPEVIZ-BYPYZUCNSA-N[2][3] |

| SMILES | COC(=O)--INVALID-LINK--CO[2] |

Quantitative Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data found in the literature.

| Physical Property | Value | Conditions |

| Appearance | Colorless to light yellow liquid | Ambient |

| Boiling Point | 74 °C[1][2] | at 10 mmHg |

| Density | 1.071 g/mL[1][2] | at 25 °C |

| Refractive Index (n D) | 1.425[1][2] | at 20 °C |

| Specific Optical Rotation ([α] D) | +26° to +27° | at 19-20 °C (c=1-4 g/100mL in Methanol)[1][2] |

| Flash Point | 80 °C (176 °F) | Closed cup[2] |

| Solubility | Insoluble in water; Soluble in methanol[4][5] | Standard |

Experimental Protocols

While specific experimental reports for the determination of each physical property of this compound are not detailed in the provided search results, the values are cited from literature ("lit."). The following are detailed descriptions of the standard methodologies used to determine these key physical properties for a liquid organic compound.

Boiling Point Determination (Reduced Pressure)

The reported boiling point was measured under reduced pressure (vacuum), a common technique for compounds that may decompose at their atmospheric boiling point.

-

Apparatus: A vacuum distillation setup including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum pump with a manometer.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled and sealed to be airtight.

-

The vacuum pump is engaged, and the system pressure is lowered to the desired level (e.g., 10 mmHg) as measured by the manometer.

-

The flask is heated gently.

-

The temperature is recorded when the liquid boils and a steady stream of condensate is observed flowing into the receiving flask. This temperature is the boiling point at that specific pressure.

-

Density Measurement

The density was likely determined using a pycnometer or a digital density meter at a controlled temperature.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a thermostat-controlled water bath, and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the sample liquid, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a water bath at a constant temperature (25 °C) until thermal equilibrium is reached.

-

The pycnometer is removed, dried, and weighed again.

-

The weight of the liquid is determined by subtraction.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the substance and is a characteristic property.

-

Apparatus: An Abbe refractometer with a light source and a constant temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is set to 20 °C using the water circulator.

-

A few drops of the sample are placed on the surface of the lower prism.

-

The prisms are closed, and the light source is positioned.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Specific Optical Rotation Measurement

As a chiral molecule, this compound rotates plane-polarized light. This property is measured to confirm its stereochemical identity and purity.

-

Apparatus: A polarimeter, a specific wavelength light source (typically a sodium lamp, D-line at 589 nm), and a polarimeter cell of a known path length.

-

Procedure:

-

A solution of the compound is prepared at a known concentration (e.g., 1 to 4 g per 100 mL of methanol).[1][2]

-

The polarimeter is zeroed using the pure solvent (methanol).

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are in the light path.

-

The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the cell in decimeters and 'c' is the concentration of the solution in g/mL.

-

Visualizations

Synthesis Workflow

This compound can be synthesized via the asymmetric catalytic hydrogenation of methyl 2-(hydroxymethyl)acrylate. This process involves a rhodium-based chiral catalyst to achieve high enantioselectivity.[6]

Caption: Figure 1. Synthesis Workflow

Structure-Property Relationships

The physical properties of this compound are directly influenced by its molecular structure, which contains both polar and nonpolar components.

Caption: Figure 2. Structure-Property Relationships

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl (S)-(+)-3-hydroxy-2-methylpropionate 97 80657-57-4 [sigmaaldrich.com]

- 3. methyl (2S)-3-hydroxy-2-methylpropanoate | C5H10O3 | CID 10192563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Profile of (S)-Methyl 3-hydroxy-2-methylpropanoate

This guide provides a comprehensive overview of the spectroscopic data for (S)-Methyl 3-hydroxy-2-methylpropanoate (CAS No: 80657-57-4), a chiral building block essential in the synthesis of various pharmaceuticals and natural products.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

The empirical formula for this compound is C₅H₁₀O₃, with a molecular weight of 118.13 g/mol .[2][3] Spectroscopic analysis is crucial for confirming the structure and purity of this molecule, which features a methyl ester, a primary alcohol, and a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

1.1. ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the different proton environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.71 | Singlet | 3H | -OCH₃ (methyl ester) |

| ~3.74 - 3.67 | Multiplet | 2H | -CH₂- (adjacent to -OH) |

| ~2.68 | Multiplet | 1H | -CH- (adjacent to C=O) |

| ~1.21 | Doublet | 3H | -CH₃ (on chiral center) |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

1.2. ¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (ester carbonyl) |

| ~66 | -CH₂- (adjacent to -OH) |

| ~52 | -OCH₃ (methyl ester) |

| ~43 | -CH- (adjacent to C=O) |

| ~14 | -CH₃ (on chiral center) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2950-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1300-1000 | Medium-Strong | C-O stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 118 | Low | Molecular Ion [M]⁺ |

| 88 | High | [M - CH₂O]⁺ |

| 87 | Medium | [M - OCH₃]⁺ |

| 59 | Medium | [COOCH₃]⁺ |

| 31 | High | [OCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

4.1. NMR Spectroscopy

-

Instrument : 400 MHz NMR Spectrometer.[4]

-

Sample Preparation : Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4] Transfer the solution to a 5 mm NMR tube.[5]

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment with a 90° pulse and a relaxation delay of 1-5 seconds.[4][5] Accumulate a sufficient number of scans (e.g., 16) to achieve an adequate signal-to-noise ratio.[4]

-

¹³C NMR Acquisition : Acquire the proton-decoupled spectrum with a 30° pulse and a relaxation delay of 2 seconds.[4] A larger number of scans (e.g., 1024) is typically required to obtain a good signal-to-noise ratio.[4]

4.2. Infrared (IR) Spectroscopy

-

Instrument : Fourier-Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation (Neat Liquid) : Apply a thin film of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4][5]

-

Data Acquisition : Record a background spectrum of the empty salt plates. Then, acquire the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4] The final spectrum can be presented in terms of transmittance or absorbance.

4.3. Mass Spectrometry (MS)

-

Instrument : Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[4]

-

Sample Introduction : Inject the sample into the gas chromatograph to separate it from any impurities. Due to the polar hydroxyl group, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.[6]

-

GC Conditions (General) :

-

Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[4]

-

Inlet Temperature : 250°C.[4]

-

Oven Program : Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10-20°C/min.[6][7]

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[7]

-

-

MS Conditions :

-

Mass Analysis : Ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, and the data is presented as a plot of relative intensity versus m/z.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Methyl (S)-(+)-3-hydroxy-2-methylpropionate 97 80657-57-4 [sigmaaldrich.com]

- 2. methyl (2S)-3-hydroxy-2-methylpropanoate | C5H10O3 | CID 10192563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-Methyl 3-hydroxy-2-methylpropanoate (CAS: 80657-57-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 3-hydroxy-2-methylpropanoate, also widely known as (S)-Roche ester, is a valuable chiral building block in modern organic synthesis. Its stereodefined structure, containing both a hydroxyl and a methyl ester functional group, makes it a versatile precursor for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 80657-57-4 | [1][2] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 74 °C at 10 mmHg | [1] |

| Density | 1.071 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.425 | [1] |

| Optical Rotation | [α]D²⁰ = +27 ± 1° (c=1 g/100 mL in MeOH) | [1] |

| Solubility | Soluble in methanol, insoluble in water. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available for viewing. | [2] |

| ¹³C NMR | Spectra available for viewing. | [2][4] |

| Infrared (IR) | Spectra available for viewing. | [4] |

| Mass Spectrometry (MS) | GC-MS data available. | [2][4] |

Synthesis

The most common and efficient method for the enantioselective synthesis of this compound is the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.[5][6]

Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.[5]

Materials:

-

Methyl 2-(hydroxymethyl)acrylate

-

Rhodium-chiral phosphine catalyst (e.g., [Rh(COD)L]BF₄ where L is a chiral ligand)

-

Dry solvent (e.g., dichloromethane)

-

Hydrogen gas

-

Stainless steel autoclave

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, dissolve the rhodium catalyst (e.g., [Rh(COD)L*]BF₄, 0.005 mmol, 1 mol%) and methyl 2-(hydroxymethyl)acrylate (0.5 mmol) in a dry solvent (7.5 mL).

-

Transfer the solution to a stainless steel autoclave.

-

Seal the autoclave and purge it with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, slowly release the hydrogen pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

-

Determine the enantiomeric excess of the product using chiral HPLC analysis.

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone chiral building block for the synthesis of numerous complex natural products with significant biological activities.[7]

Synthesis of Discodermolide

Discodermolide is a potent microtubule-stabilizing agent with promising anticancer properties.[8] The synthesis of discodermolide often utilizes (S)-Roche ester as a starting material for key fragments of the molecule.[9] The synthesis involves multiple stereocontrolled steps to construct the polyketide backbone.

Synthesis of Dictyostatin

Dictyostatin is another marine-derived natural product with potent anticancer activity that functions by inhibiting microtubule assembly. The total synthesis of dictyostatin has been accomplished using this compound as a key chiral starting material.[10]

Other Applications

Beyond its use in the synthesis of complex natural products, this compound also finds applications in:

-

Pharmaceutical Intermediates: As a versatile chiral synthon for a variety of drug candidates.[7]

-

Cosmetics and Personal Care: Incorporated into formulations for its moisturizing properties.[7]

-

Flavor and Fragrance Industry: Utilized for its pleasant aroma.[7]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence to suggest that this compound is involved in biological signaling pathways. Its significance in the life sciences is primarily as an exogenously supplied chiral building block for the chemical synthesis of biologically active molecules. The biological effects observed are attributed to the final complex products synthesized from it, such as discodermolide's interaction with microtubules, rather than the starting ester itself.

Safety Information

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement(s) | Reference(s) |

| Flammable Liquid | GHS07 | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | |

| Skin Corrosion/Irritation | GHS07 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Serious Eye Damage/Irritation | GHS07 | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound (CAS: 80657-57-4) is a fundamentally important chiral building block in asymmetric synthesis. Its ready availability and versatile reactivity have enabled the synthesis of numerous complex and biologically significant molecules, thereby playing a crucial, albeit indirect, role in drug discovery and development. This guide provides essential technical information to aid researchers and scientists in its safe and effective use.

References

- 1. benchchem.com [benchchem.com]

- 2. methyl (2S)-3-hydroxy-2-methylpropanoate | C5H10O3 | CID 10192563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Total synthesis of discodermolide: optimization of the effective synthetic route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98% 10 g | Request for Quote [thermofisher.com]

The Roche Ester: A Cornerstone in Chiral Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Roche ester, encompassing the methyl and ethyl esters of both (R)- and (S)-3-hydroxy-2-methylpropanoic acid, stands as a pivotal chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carboxylate group, combined with a defined stereocenter, has rendered it an invaluable starting material for the asymmetric synthesis of a vast array of complex natural products and pharmaceuticals. This guide provides a comprehensive overview of the history, synthesis, properties, and applications of the Roche ester, with a focus on detailed experimental protocols and its role in drug discovery and development.

Discovery and History

The term "Roche ester" is colloquially used in the chemical community to refer to the enantiomerically pure forms of methyl and ethyl 3-hydroxy-2-methylpropanoate. While a single definitive "discovery" publication from Hoffmann-La Roche that explicitly names the compound is not readily apparent, the association stems from pioneering work at the company in the early 1970s. Research led by G. Saucy and R. Borer at Hoffmann-La Roche on the total synthesis of steroids involved the preparation of chiral hydroxy esters as key intermediates. This work highlighted the utility of such compounds as versatile chiral synthons, and their subsequent commercial availability and widespread use in academic and industrial laboratories solidified the "Roche ester" moniker.

The true value of the Roche ester was further cemented by its application in the total synthesis of complex polyketide natural products. Notably, its use in the synthesis of fragments of potent anticancer agents like discodermolide and dictyostatin demonstrated its strategic importance in constructing intricate stereochemical arrays.[1] These syntheses showcased the ability to elaborate the Roche ester into more complex structures with high diastereoselectivity, making it a go-to starting material for many synthetic campaigns.

Physicochemical and Spectroscopic Properties

The enantiomers of both the methyl and ethyl Roche esters are colorless liquids at room temperature. Their physical and spectroscopic properties are crucial for their characterization and are summarized in the tables below.

Table 1: Physicochemical Properties of Roche Esters

| Property | Methyl (R)-(-)-3-hydroxy-2-methylpropanoate | Methyl (S)-(+)-3-hydroxy-2-methylpropanoate | Ethyl (R)-(-)-3-hydroxy-2-methylpropanoate | Ethyl (S)-(+)-3-hydroxy-2-methylpropanoate |

| CAS Number | 72657-23-9[2] | 80657-57-4 | 87884-36-4 | 33336-42-8 |

| Molecular Formula | C₅H₁₀O₃[2] | C₅H₁₀O₃ | C₆H₁₂O₃[3] | C₆H₁₂O₃ |

| Molecular Weight | 118.13 g/mol [2] | 118.13 g/mol | 132.16 g/mol [3] | 132.16 g/mol |

| Boiling Point | 76-77 °C @ 12 mmHg[2] | 74 °C @ 10 mmHg[4] | Not specified | Not specified |

| Density | 1.066 g/mL at 25 °C[2] | 1.071 g/mL at 25 °C[4] | Not specified | Not specified |

| Optical Rotation | [α]¹⁹/D −26° (c=4 in methanol)[2] | [α]¹⁹/D +26° (c=4 in methanol)[4] | Not specified | Not specified |

| Refractive Index | n20/D 1.425 (lit.)[2] | n20/D 1.425 (lit.)[4] | Not specified | Not specified |

Table 2: Spectroscopic Data for Methyl (R)-(-)-3-hydroxy-2-methylpropanoate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 3.74 (s, 3H, OCH₃), 3.71-3.67 (m, 2H, CH₂OH), 2.68 (m, 1H, CH), 1.21 (d, J=7.1 Hz, 3H, CH₃)[5] |

| ¹³C NMR (CDCl₃) | δ 175.8, 65.2, 51.9, 44.8, 13.9 |

| IR (Neat) | ν 3430 (br, OH), 2970, 1735 (C=O), 1190, 1070 cm⁻¹ |

| Mass Spec (EI) | m/z 118 (M⁺), 103, 87, 59 |

Asymmetric Synthesis of Roche Ester

The enantioselective synthesis of the Roche ester is of paramount importance. Two of the most powerful and widely used methods are transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reduction.

Rhodium-Catalyzed Asymmetric Hydrogenation

This method involves the hydrogenation of methyl 2-(hydroxymethyl)acrylate using a chiral rhodium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Materials:

-

Methyl 2-(hydroxymethyl)acrylate

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(R,R)-Ph-BPE (or other suitable chiral phosphine ligand)

-

Dichloromethane (DCM), degassed

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.001 mmol) and the chiral phosphine ligand (0.0011 mmol).

-

Degassed DCM (5 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.

-

In a separate flask, methyl 2-(hydroxymethyl)acrylate (1.0 mmol) is dissolved in degassed DCM (5 mL).

-

The substrate solution is transferred to the autoclave.

-

The catalyst solution is then transferred to the autoclave via cannula.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.

-

The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10 bar) and the reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12 hours).

-

After the reaction is complete, the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the pure Roche ester.

-

The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

DOT Diagram: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Biocatalytic Reduction using Ene-Reductases

Ene-reductases, a class of enzymes from the "Old Yellow Enzyme" family, can asymmetrically reduce the carbon-carbon double bond of activated alkenes like methyl 2-(hydroxymethyl)acrylate with high enantioselectivity.[6] This biocatalytic approach offers several advantages, including mild reaction conditions (aqueous medium, room temperature, atmospheric pressure) and high stereospecificity. The process requires a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase).[7]

Materials:

-

Ene-reductase (e.g., from Saccharomyces cerevisiae)

-

Methyl 2-(hydroxymethyl)acrylate

-

NADPH or NADH

-

Glucose dehydrogenase (GDH)

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, prepare a solution of phosphate buffer containing D-glucose (e.g., 1.5 equivalents relative to the substrate).

-

Add NAD(P)H (catalytic amount, e.g., 0.01 equivalents).

-

Add the glucose dehydrogenase for cofactor regeneration.

-

Add the ene-reductase to the buffered solution.

-

Dissolve methyl 2-(hydroxymethyl)acrylate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, saturate the aqueous phase with NaCl.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography if necessary.

-

Determine the enantiomeric excess by chiral HPLC or GC.

DOT Diagram: Biocatalytic Reduction Workflow

References

- 1. Roche ester - Wikipedia [en.wikipedia.org]

- 2. Roche Ester - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 3. Ethyl 3-hydroxy-2-methylpropanoate | C6H12O3 | CID 13102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl (S)-(+)-3-hydroxy-2-methylpropionate 97 80657-57-4 [sigmaaldrich.com]

- 5. (R)-(-)-3-HYDROXY-2-METHYLPROPIONIC ACID METHYL ESTER(72657-23-9) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalysis- Enoate (Ene) Reductases - Wordpress [reagents.acsgcipr.org]

(S)-Methyl 3-hydroxy-2-methylpropanoate material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (S)-Methyl 3-hydroxy-2-methylpropanoate (CAS No. 80657-57-4), a key chiral building block in the pharmaceutical and chemical industries. The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

This compound is a combustible liquid with a distinct set of physical and chemical properties critical for its application and safety. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 74 °C @ 10 mmHg | [2][3] |

| Density | 1.071 g/mL at 25 °C | [2][3] |

| Flash Point | 80 °C / 176 °F (closed cup) | [2] |

| Refractive Index | n20/D 1.425 | [2][3] |

| Optical Rotation | [α]¹⁹/D +26° (c = 4 in methanol) | [2] |

| Solubility | Insoluble in water; Soluble in methanol. |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with skin, eye, and respiratory irritation, as well as its combustible nature.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

GHS Pictograms:

Experimental Protocols

The hazard classifications are determined through standardized experimental protocols. The following sections detail the methodologies for the key toxicological and physical hazard assessments.

Skin Irritation: OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis (RhE) model.[5][6][7][8][9][10]

Protocol Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (≤ 50%) compared to a negative control. Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified spectrophotometrically after extraction.[3][5][7][8]

Detailed Assay Procedure:

-

Tissue Preparation: Reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™) are pre-warmed in a cell culture incubator at 37°C with 5% CO₂ for at least 60 minutes.[8]

-

Dosing: Triplicate tissue models are dosed apically with 30 µL of this compound. A negative control (e.g., ultrapure water or PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.[8]

-

Exposure: The dosed tissues are incubated for 60 minutes at 37°C and 5% CO₂.[8]

-

Washing: Following exposure, the test chemical is thoroughly removed from the tissue surface by washing with a buffered saline solution.

-

Post-Incubation: The tissues are transferred to fresh culture medium and incubated for approximately 42 hours.

-

MTT Assay: Tissues are incubated with MTT solution (0.3-1 mg/mL) for 3 hours. The mitochondrial reductases in viable cells convert the yellow MTT into a blue formazan precipitate.

-

Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured spectrophotometrically, typically at 570 nm.

-

Data Interpretation: The cell viability for each tissue is expressed as a percentage relative to the negative control. If the mean viability of the triplicate tissues is less than or equal to 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[6][7]

Eye Irritation: OECD Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion when applied to the eye.[2][4][11][12][13][14][15]

Protocol Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[11][12]

Detailed Assay Procedure:

-

Animal Selection: Healthy young adult albino rabbits are used. Both eyes are examined 24 hours before testing to ensure no pre-existing irritation or defects.[4][11]

-

Anesthesia and Analgesia: To minimize pain and distress, the animal is pretreated with a systemic analgesic and a topical anesthetic is applied to the eye before dosing.[11][13]

-

Application: A single dose (typically 0.1 mL for liquids) of this compound is instilled into the conjunctival sac of one eye. The eyelids are gently held together for about one second to prevent loss of the substance.[2][4][11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. If lesions persist, observations may continue for up to 21 days to assess reversibility.[2]

-

Scoring: Ocular lesions are scored according to a standardized system for the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

-

Data Interpretation: The scores are used to determine the classification of the substance. A substance that causes reversible eye irritation is classified as an irritant (Category 2A). If effects are not fully reversible within 21 days, or if severe damage is observed, a more severe classification may be warranted.

Flammability: ASTM D93 (Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester)

This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.[1][16][17][18][19][20][21][22][23]

Protocol Principle: A brass test cup is filled with the sample and fitted with a lid. The sample is heated and stirred at a specified rate. An ignition source is periodically directed into the cup until a flash is observed. The temperature at which the flash occurs is recorded as the flash point.[18][19]

Detailed Assay Procedure (Procedure A):

-

Apparatus: A manual or automated Pensky-Martens closed-cup tester is used.[17]

-

Sample Preparation: The test cup is filled with this compound to the specified mark.

-

Heating and Stirring: The sample is heated at a rate of 5°C to 6°C per minute. The sample is stirred at a rate of 90 to 120 rpm.[17]

-

Ignition Test: The ignition source is applied when the sample temperature is approximately 23°C below the expected flash point. The application is repeated at every 1°C temperature increase for expected flash points ≤110°C, or every 2°C for expected flash points >110°C.[17] For each test, the stirring is stopped while the ignition source is dipped into the vapor space.

-

Endpoint: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors to flash.[19]

Safe Handling and Emergency Procedures

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area. Use local exhaust ventilation. Ensure eyewash stations and safety showers are readily available. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (conforming to EN166 or 29 CFR 1910.133).[23] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. |

| Respiratory Protection | If ventilation is inadequate, use a multi-purpose combination respirator cartridge (US) or type ABEK (EN14387) respirator filter.[2] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[23] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[23] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[23] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[23] |

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.[23] Store at 2 - 8 °C for long-term stability.[3] The material is classified under Storage Class 10: Combustible liquids.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Workflows and Logical Relationships

Risk Assessment and Handling Workflow

First Aid Decision Pathway for Exposure

References

- 1. nazhco.com [nazhco.com]

- 2. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 3. thepsci.eu [thepsci.eu]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. iivs.org [iivs.org]

- 8. x-cellr8.com [x-cellr8.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 18. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 19. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 20. store.astm.org [store.astm.org]

- 21. store.astm.org [store.astm.org]

- 22. ASTM D93 - eralytics [eralytics.com]

- 23. ASTM D93: Standard Test Method for Flash Point by Pensky-Martens Closed Cup Tester : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

An In-Depth Technical Guide to the Commercial Availability and Synthesis of Enantiopure Methyl 3-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the enantiomers of Methyl 3-hydroxy-2-methylpropanoate, crucial chiral building blocks in pharmaceutical and fine chemical synthesis. Furthermore, it details established experimental protocols for the stereoselective synthesis of both the (R)- and (S)-enantiomers, offering a valuable resource for researchers in drug development and organic synthesis.

Introduction

Methyl 3-hydroxy-2-methylpropanoate (C₅H₁₀O₃, Molar Mass: 118.13 g/mol ) is a chiral ester that exists as two enantiomers: (R)-(-)-Methyl 3-hydroxy-2-methylpropanoate and (S)-(+)-Methyl 3-hydroxy-2-methylpropanoate. These compounds are highly valued as versatile starting materials for the synthesis of complex, biologically active molecules. The (R)-enantiomer is widely known as the "Roche ester" and is a key intermediate in the synthesis of various natural products and pharmaceuticals, including dictyostatin and discodermolide.[1] The presence of both a hydroxyl and an ester functional group, combined with a defined stereocenter, makes these molecules ideal for further chemical transformations in asymmetric synthesis.

Commercial Availability

Both enantiomers of Methyl 3-hydroxy-2-methylpropanoate are commercially available from several major chemical suppliers. The typical purity offered is high, often exceeding 97-99%, with enantiomeric excess (e.e.) also typically very high. The tables below summarize the availability and key specifications from prominent vendors.

(R)-(-)-Methyl 3-hydroxy-2-methylpropanoate

| Supplier | CAS Number | Typical Purity/Assay | Key Specifications |

| Sigma-Aldrich | 72657-23-9 | 99% | Optical Purity (e.e.): 99% (GLC), Optical Activity: [α]19/D −26°, c = 4 in methanol. |

| Chem-Impex | 72657-23-9 | ≥ 99% | A chiral compound essential for pharmaceutical synthesis and agrochemical production.[2] |

| BLDpharm | 72657-23-9 | - | Offered with cold-chain transportation.[3] |

(S)-(+)-Methyl 3-hydroxy-2-methylpropanoate

| Supplier | CAS Number | Typical Purity/Assay | Key Specifications |

| Sigma-Aldrich | 80657-57-4 | 97% | Optical Purity (e.e.): 99% (GLC), Optical Activity: [α]19/D +26°, c = 4 in methanol.[4] |

| Thermo Fisher Scientific | 80657-57-4 | 98% | Used as a starting material for the synthesis of dictyostatin, discodermolide and spongidepsin.[5][6] |

| Chem-Impex | 80657-57-4 | ≥ 99.5% (GC) | A chiral compound used in pharmaceuticals, agrochemicals, and flavor industries.[7] |

| Fisher Scientific | 80657-57-4 | 98% | Commercially available for purchase.[8] |

Experimental Protocols for Enantioselective Synthesis

For applications requiring larger quantities or specific in-house production, several reliable methods for the enantioselective synthesis of Methyl 3-hydroxy-2-methylpropanoate have been developed. The following sections provide detailed experimental protocols for the synthesis of both the (S)- and (R)-enantiomers.

Synthesis of (S)-(+)-Methyl 3-hydroxy-2-methylpropanoate via Rhodium-Catalyzed Asymmetric Hydrogenation

The (S)-enantiomer can be efficiently synthesized via the asymmetric hydrogenation of the prochiral substrate, Methyl 2-(hydroxymethyl)acrylate. This method utilizes a rhodium catalyst with a chiral phosphine ligand to achieve high enantioselectivity.

Reaction: Methyl 2-(hydroxymethyl)acrylate → (S)-Methyl 3-hydroxy-2-methylpropanoate

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, a solution of the chiral ligand (e.g., a specific bisphospholane) and [Rh(COD)₂]BF₄ (1 mol%) in a dry, degassed solvent like dichloromethane is stirred to form the active catalyst complex.

-

Hydrogenation Reaction: The substrate, Methyl 2-(hydroxymethyl)acrylate (1 equivalent), is dissolved in a dry, degassed solvent (e.g., dichloromethane) in a stainless-steel autoclave. The pre-formed catalyst solution is then transferred to the autoclave.[1]

-

The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 16-24 hours), during which the progress of the reaction can be monitored by techniques such as TLC or GC.[1]

-

Work-up and Purification: Upon completion of the reaction, the autoclave is carefully depressurized. The reaction mixture is then concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the enantiopure this compound.[1]

-

The enantiomeric excess of the final product is determined by chiral HPLC or GC analysis.

Caption: Workflow for the synthesis of this compound.

Synthesis of (R)-(-)-Methyl 3-hydroxy-2-methylpropanoate (Roche Ester) via Biocatalytic Reduction

The (R)-enantiomer, or Roche ester, is often synthesized with high enantioselectivity using a biocatalytic approach. Ene reductases, particularly from the "Old Yellow Enzyme" (OYE) family, are employed for the asymmetric reduction of Methyl 2-(hydroxymethyl)acrylate.

Reaction: Methyl 2-(hydroxymethyl)acrylate → (R)-Methyl 3-hydroxy-2-methylpropanoate

Experimental Protocol:

-

Biocatalyst Preparation: An ene reductase (e.g., from Saccharomyces cerevisiae or a recombinant source) is prepared either as a whole-cell catalyst or a purified enzyme.

-

Cofactor Regeneration System: The reaction requires a nicotinamide cofactor (NADH or NADPH). A regeneration system is typically employed for economic viability. A common system involves glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP⁺.

-

Bioreduction: In a buffered aqueous solution (e.g., phosphate buffer at a controlled pH), the substrate, Methyl 2-(hydroxymethyl)acrylate, is added. The ene reductase and the components of the cofactor regeneration system (NADP⁺, glucose, and GDH) are then introduced.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours). The reaction progress is monitored by analyzing aliquots using GC or HPLC.

-

Work-up and Purification: After the reaction reaches completion, the mixture is typically worked up by extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be further purified by silica gel column chromatography or distillation to obtain the highly enantiopure (R)-Methyl 3-hydroxy-2-methylpropanoate.

-

The enantiomeric excess is confirmed using chiral GC or HPLC.

Caption: Biocatalytic synthesis of (R)-Methyl 3-hydroxy-2-methylpropanoate.

Applications in Drug Development and Synthesis

Both enantiomers of Methyl 3-hydroxy-2-methylpropanoate are pivotal in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Their bifunctional nature allows for diverse synthetic manipulations.

-

(R)-Enantiomer (Roche Ester): This is a well-established building block for numerous natural products with potent biological activities. Its applications include the total synthesis of anticancer agents like discodermolide and dictyostatin, as well as other complex molecules such as spongidepsin.[1]

-

(S)-Enantiomer: The (S)-enantiomer is also a valuable chiral synthon. It is utilized in the synthesis of various pharmaceuticals and agrochemicals where the specific stereochemistry is crucial for biological activity and efficacy.[7] It also finds use in the flavor and fragrance industry.[7]

Caption: Applications of enantiopure Methyl 3-hydroxy-2-methylpropanoate.

Conclusion

The commercial availability of high-purity (R)- and this compound provides researchers with ready access to these indispensable chiral building blocks. For larger-scale needs or customized synthesis, the detailed protocols for both chemical and biocatalytic routes presented in this guide offer robust and reliable methods for their preparation. The continued importance of these enantiomers in the synthesis of complex, high-value molecules underscores their significance in modern organic chemistry and drug development.

References

- 1. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 72657-23-9|(R)-Methyl 3-hydroxy-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 4. (S)-(+)-3-羟基-2-甲基丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98% 10 g | Request for Quote [thermofisher.com]

- 6. Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98% | Fisher Scientific [fishersci.ca]

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-Methyl 3-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 3-hydroxy-2-methylpropanoate, commonly known in the scientific community as the (S)-Roche ester, is a versatile and highly valuable chiral building block in modern organic synthesis.[1][2][3] Its bifunctional nature, possessing both a hydroxyl and a methyl ester group on a stereodefined backbone, makes it an indispensable synthon for the construction of complex, stereochemically rich molecules.[1][4] This guide provides a comprehensive overview of its synthesis, applications, and the experimental protocols that underpin its use in the development of pharmaceuticals and other bioactive compounds.

Properties and Significance

This compound (CAS No: 80657-57-4) is a colorless to yellowish oily liquid with a molecular formula of C5H10O3 and a molecular weight of 118.13 g/mol .[3][5] Its significance lies in the fixed (S)-configuration at the C2 position, which allows chemists to introduce a specific stereocenter into a target molecule from the outset of a synthetic sequence. This strategic advantage simplifies complex synthetic routes, reduces the need for challenging stereoselective reactions or chiral separations later on, and ultimately improves overall efficiency and yield.[1]

Key Synthetic Methodologies

The enantiomerically pure (S)-Roche ester is primarily synthesized through asymmetric hydrogenation of prochiral precursors. Two main strategies have proven to be highly effective: the hydrogenation of β-keto esters and the hydrogenation of α,β-unsaturated esters.

Asymmetric Hydrogenation of β-Keto Esters

One of the most robust methods for producing chiral β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto esters. This transformation is typically catalyzed by ruthenium or rhodium complexes bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These catalysts create a chiral environment that directs the hydrogenation to one face of the ketone, resulting in high enantioselectivity.[3]

Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

A highly efficient route to this compound involves the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. Rhodium complexes with chiral ligands are particularly effective for this transformation, affording the desired product in high yield and excellent enantiomeric excess.[1]

Data Presentation: Synthesis of this compound and Analogs

| Precursor | Catalyst System | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Methyl 2-(hydroxymethyl)acrylate | [Rh(COD)L*]BF4 | Dichloromethane | ~2 | -40 | 87 | >99 | [1] |

| Methyl 3-oxobutanoate | RuX2((R)-BINAP) | Methanol | 100 | Room Temp | 97 | >99 | [6] |

| Ethyl acetoacetate | Baker's Yeast | Water/Sucrose | Ambient | Room Temp | 59-76 | 85 | [7] |

L represents a chiral phosphine ligand.*

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

This protocol is a representative example for the synthesis of this compound.

Materials:

-

Methyl 2-(hydroxymethyl)acrylate (substrate)

-

[Rh(COD)L]BF4 (chiral rhodium catalyst, L = chiral phosphine ligand) (1 mol%)

-

Dry solvent (e.g., dichloromethane)

-

Hydrogen gas

-

Stainless steel autoclave

-

Silica gel for column chromatography

-

Standard laboratory glassware and rotary evaporator

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst ([Rh(COD)L*]BF4, 0.005 mmol, 1 mol%) and the substrate (methyl 2-(hydroxymethyl)acrylate, 0.5 mmol) in the dry solvent (7.5 mL).[1]

-

Transfer the solution to a stainless steel autoclave.[1]

-

Seal the autoclave and purge it several times with hydrogen gas.[1]

-

Pressurize the autoclave with hydrogen to the desired pressure.[1]

-

Stir the reaction mixture at the specified temperature for 16 hours.[1]

-

After the reaction is complete, slowly release the hydrogen pressure.[1]

-

Transfer the reaction solution to a round-bottom flask.[1]

-

Remove the solvent using a rotary evaporator to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography to yield this compound.[1]

-

Determine the enantiomeric excess of the product using chiral HPLC.[1]

Application in Natural Product Synthesis: The "Roche Ester Strategy"

This compound is a cornerstone in the total synthesis of numerous complex natural products, particularly polyketides and macrolides.[2][8] A common synthetic sequence, often referred to as the "Roche ester strategy," utilizes the chiral center of the ester to establish further stereocenters in the growing carbon chain. This strategy was famously employed in the synthesis of dictyostatin, a potent anticancer agent.[8][9]

The general workflow involves a series of functional group manipulations of the (S)-Roche ester to generate a more elaborate chiral building block.

Caption: The "Roche Ester Strategy" for elaborating a chiral fragment.

This strategic sequence allows for the controlled construction of stereochemically complex carbon chains, which are hallmarks of many biologically active natural products. The initial chirality of the Roche ester is thus transferred and amplified throughout the synthesis.

Asymmetric Synthesis Workflow

The industrial production of this compound relies on a well-defined workflow that ensures high purity and enantioselectivity.

Caption: Workflow for the asymmetric synthesis of the Roche ester.

Conclusion

This compound is a testament to the power of chiral synthons in streamlining the synthesis of complex molecules. Its ready availability through highly efficient asymmetric hydrogenation processes, coupled with its versatility in subsequent transformations, has solidified its position as an essential tool for chemists in academia and industry. As the demand for enantiomerically pure pharmaceuticals and other high-value chemicals continues to grow, the importance of foundational chiral building blocks like the (S)-Roche ester will undoubtedly increase.

References

- 1. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Total synthesis of dictyostatin analogs for anticancer agents - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 9. A Highly Step-Economical Synthesis of Dictyostatin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 3-hydroxy-2-methylpropanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals, agrochemicals, and flavorings.[1] Its stereochemistry is crucial for the biological activity and efficacy of the final products. This document provides detailed application notes and protocols for three primary methods of its enantioselective synthesis: asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-based diastereoselective aldol reaction. Each method is presented with a comprehensive protocol, a summary of quantitative data, and a visual representation of the workflow.

Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of this compound, starting from the prochiral substrate methyl 2-(hydroxymethyl)acrylate. This method utilizes a chiral catalyst, typically a rhodium complex with a chiral phosphine ligand, to achieve high enantioselectivity.

Signaling Pathway Diagram

Caption: Asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.

Quantitative Data

| Catalyst/Ligand | Substrate/Catalyst Ratio | Solvent | Pressure (Torr) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| [Rh(COD)L*]BF4 | 100:1 | Dichloromethane | 15001.5 | -40 | 15 | 87 | >99 |

Experimental Protocol

Materials:

-

Methyl 2-(hydroxymethyl)acrylate

-

[Rh(COD)L]BF4 (chiral rhodium catalyst, L represents a chiral phosphine ligand)

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

Hydrogen gas (high purity)

-

Stainless steel autoclave

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure: [2]

-

In a glovebox or under an inert atmosphere, dissolve the rhodium catalyst ([Rh(COD)L*]BF4, 0.005 mmol, 1 mol%) and the substrate (methyl 2-(hydroxymethyl)acrylate, 0.5 mmol) in the dry, degassed solvent (7.5 mL).[2]

-

Transfer the solution to a stainless steel autoclave.[2]

-

Seal the autoclave and purge it with hydrogen gas three times.[2]

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 15001.5 Torr).[2]

-

Stir the reaction mixture at the specified temperature (e.g., -40°C or room temperature) for the required duration (e.g., 15-16 hours).[2]

-

After the reaction is complete, slowly release the hydrogen pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound.[2]

-

Determine the enantiomeric excess of the product using chiral HPLC.[2]

Enzymatic Resolution of Racemic Methyl 3-hydroxy-2-methylpropanoate

Enzymatic resolution is a powerful method for separating enantiomers from a racemic mixture. Lipases, such as Candida antarctica lipase B (CALB), are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Signaling Pathway Diagram

Caption: Enzymatic resolution of racemic methyl 3-hydroxy-2-methylpropanoate.

Quantitative Data

| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Yield of (S)-enantiomer (%) | ee of (S)-enantiomer (%) |

| Candida antarctica Lipase B (CALB) | Vinyl propionate | Diisopropyl ether (DIPE) | 4 | ~50 | ~45 | >98 |

Note: Data is based on the resolution of analogous compounds and may vary for the specific substrate.

Experimental Protocol

Materials:

-

Racemic Methyl 3-hydroxy-2-methylpropanoate

-

Immobilized Candida antarctica lipase B (CALB)

-

Acyl donor (e.g., vinyl propionate)

-

Anhydrous solvent (e.g., diisopropyl ether)

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of racemic Methyl 3-hydroxy-2-methylpropanoate (1 mmol) in the chosen solvent (e.g., 10 mL of DIPE), add the acyl donor (e.g., vinyl propionate, 1.2 mmol).

-

Add the immobilized lipase (e.g., 50 mg of CALB).

-

Stir the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC.

-

When approximately 50% conversion is reached, filter off the enzyme.

-

Wash the enzyme with the solvent for reuse.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Separate the unreacted this compound from the acylated (R)-enantiomer by silica gel column chromatography.

-

Determine the enantiomeric excess of the recovered (S)-enantiomer by chiral HPLC.

Chiral Auxiliary-Based Diastereoselective Aldol Reaction

The use of a chiral auxiliary, such as an Evans oxazolidinone, allows for the diastereoselective synthesis of the target molecule. The chiral auxiliary is first acylated, then undergoes a diastereoselective aldol reaction with a formaldehyde equivalent, and is finally cleaved to yield the desired enantiomerically pure product.

Signaling Pathway Diagram

Caption: Synthesis of this compound using an Evans chiral auxiliary.

Quantitative Data

| Step | Reagents | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Aldol Reaction | Dibutylboron triflate, i-Pr2NEt, Formaldehyde equivalent | >99:1 | 85-95 |

| Auxiliary Cleavage & Esterification | LiOH, H2O2; then CH2N2 or SOCl2, MeOH | - | >90 |

Experimental Protocol

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Dibutylboron triflate

-

Diisopropylethylamine (i-Pr2NEt)

-

A source of formaldehyde (e.g., paraformaldehyde or trioxane)

-

Anhydrous solvents (THF, dichloromethane)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2, 30%)

-

Reagents for esterification (e.g., diazomethane or thionyl chloride and methanol)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

Part A: Acylation of the Chiral Auxiliary

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1 equiv) in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Add n-BuLi (1.05 equiv) dropwise and stir for 15 minutes.

-

Add propionyl chloride (1.1 equiv) and stir for 30 minutes at -78°C, then allow to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Purify the N-propionyl oxazolidinone by chromatography or crystallization.

Part B: Diastereoselective Aldol Reaction

-

Dissolve the acylated auxiliary (1 equiv) in anhydrous dichloromethane and cool to 0°C.

-

Add dibutylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv) dropwise. Stir for 30 minutes.

-

Cool the reaction to -78°C and add a solution of the formaldehyde equivalent (1.5 equiv) in dichloromethane.

-

Stir at -78°C for 1 hour, then warm to 0°C and stir for an additional hour.

-

Quench the reaction with a pH 7 phosphate buffer and extract the product.

-

Purify the aldol adduct by chromatography.

Part C: Auxiliary Cleavage and Esterification

-

Dissolve the aldol adduct (1 equiv) in a mixture of THF and water (4:1) and cool to 0°C.

-

Add 30% hydrogen peroxide (4 equiv) followed by an aqueous solution of lithium hydroxide (1.5 equiv).

-

Stir the mixture at 0°C for 1 hour.

-

Quench the excess peroxide with sodium sulfite.

-

Extract the aqueous layer to remove the recovered chiral auxiliary.

-

Acidify the aqueous layer and extract the resulting 3-hydroxy-2-methylpropanoic acid.

-

Esterify the carboxylic acid using a standard procedure (e.g., with diazomethane or thionyl chloride followed by methanol) to yield this compound.

-

Purify the final product by distillation or chromatography.

General Experimental Workflow

Caption: General experimental workflow for enantioselective synthesis.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several methods, each with its own advantages. Asymmetric hydrogenation offers a direct and highly efficient route with excellent enantioselectivity. Enzymatic resolution provides a practical method for separating enantiomers from a readily available racemic mixture. The chiral auxiliary-based approach, while multi-step, allows for predictable and high levels of stereocontrol. The choice of method will depend on factors such as the availability of starting materials and catalysts, scalability, and the desired level of enantiopurity. The protocols and data presented herein provide a comprehensive guide for researchers in the selection and implementation of a suitable synthetic strategy.

References

Application Note: Asymmetric Hydrogenation for the Synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract